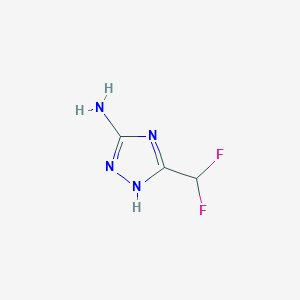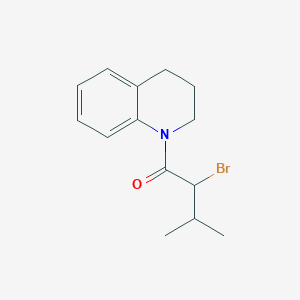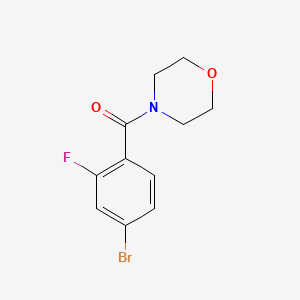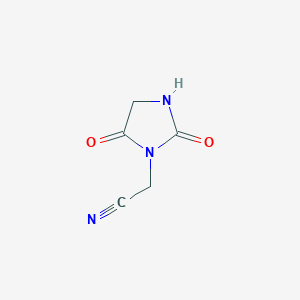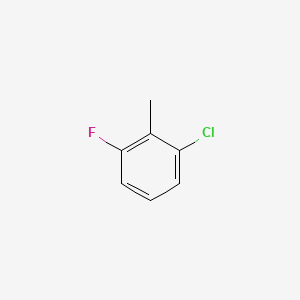
2-Cloro-6-fluorotolueno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Chloro-6-fluorotoluene has several applications in scientific research:
Mecanismo De Acción
Target of Action
2-Chloro-6-fluorotoluene, a halogenated derivative of toluene, is primarily used as an intermediate in various organic syntheses . Its primary targets are the molecules it interacts with during these syntheses, such as hydrogen peroxide in the preparation of 2-chloro-6-fluorobenzaldehyde .
Mode of Action
The interaction of 2-Chloro-6-fluorotoluene with its targets involves chemical reactions that lead to the formation of new compounds. For instance, 2-Chloro-6-fluorotoluene reacts with hydrogen peroxide to form 2-chloro-6-fluorobenzaldehyde . This reaction involves the oxidation of 2-Chloro-6-fluorotoluene, leading to the formation of an aldehyde group .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-6-fluorotoluene are those involved in the synthesis of the compounds it helps produce. For example, the production of 2-chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene involves the oxidation pathway . The downstream effects of this pathway include the availability of 2-chloro-6-fluorobenzaldehyde for further reactions in the synthesis process.
Result of Action
The molecular and cellular effects of 2-Chloro-6-fluorotoluene’s action are the formation of new compounds through chemical reactions. For instance, its reaction with hydrogen peroxide results in the formation of 2-chloro-6-fluorobenzaldehyde . This new compound can then participate in further reactions, contributing to the synthesis of other organic compounds.
Action Environment
The action, efficacy, and stability of 2-Chloro-6-fluorotoluene can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of catalysts, and the concentrations of reactants. For example, the reaction of 2-Chloro-6-fluorotoluene with hydrogen peroxide to form 2-chloro-6-fluorobenzaldehyde would be influenced by these factors .
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-fluorotoluene plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of xenobiotics. The interaction between 2-Chloro-6-fluorotoluene and cytochrome P450 can lead to the formation of reactive intermediates, which may further react with proteins and nucleic acids, potentially causing modifications in their structure and function . Additionally, 2-Chloro-6-fluorotoluene can interact with glutathione S-transferase, an enzyme involved in detoxification processes, leading to the conjugation of the compound with glutathione and facilitating its excretion from the body.
Cellular Effects
The effects of 2-Chloro-6-fluorotoluene on various types of cells and cellular processes are diverse. In hepatocytes, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . In neuronal cells, 2-Chloro-6-fluorotoluene may affect neurotransmitter release and synaptic function, potentially impacting cognitive and motor functions.
Molecular Mechanism
At the molecular level, 2-Chloro-6-fluorotoluene exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity. For example, 2-Chloro-6-fluorotoluene can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission and potential neurotoxicity . Additionally, 2-Chloro-6-fluorotoluene can bind to DNA, causing structural changes that may affect gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-fluorotoluene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 2-Chloro-6-fluorotoluene in in vitro studies has shown that it can lead to chronic oxidative stress and persistent changes in cellular function . In in vivo studies, prolonged exposure to the compound can result in cumulative toxic effects, affecting organ function and overall health.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-fluorotoluene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, 2-Chloro-6-fluorotoluene can cause significant toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of 2-Chloro-6-fluorotoluene can lead to acute toxicity, characterized by symptoms such as lethargy, convulsions, and respiratory distress.
Metabolic Pathways
2-Chloro-6-fluorotoluene is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and glutathione S-transferase. The compound undergoes oxidative metabolism by cytochrome P450, leading to the formation of reactive intermediates that can be further conjugated with glutathione by glutathione S-transferase . This conjugation facilitates the excretion of 2-Chloro-6-fluorotoluene and its metabolites from the body. The compound can also affect metabolic flux and metabolite levels, potentially disrupting normal cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-6-fluorotoluene is transported and distributed through various mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux from cells . Additionally, 2-Chloro-6-fluorotoluene can bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization of the compound within cells can influence its activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2-Chloro-6-fluorotoluene can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 2-Chloro-6-fluorotoluene may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, the compound can localize to mitochondria, affecting mitochondrial function and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluorotoluene can be synthesized through several methods. One common method involves the halogenation of toluene derivatives. For example, the chlorination of 2-fluorotoluene can yield 2-chloro-6-fluorotoluene . Another method involves the fluorination of 2-chlorotoluene using suitable fluorinating agents .
Industrial Production Methods
In industrial settings, 2-Chloro-6-fluorotoluene is often produced through the controlled halogenation of toluene derivatives under specific conditions. This process typically involves the use of catalysts and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-fluorotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-6-fluorobenzaldehyde using oxidizing agents like hydrogen peroxide.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A derivative formed by the oxidation of 2-Chloro-6-fluorotoluene.
Toluene: The parent compound from which 2-Chloro-6-fluorotoluene is derived.
Uniqueness
2-Chloro-6-fluorotoluene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual halogenation provides distinct reactivity patterns compared to other halogenated toluenes, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPVYRJTBXHIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Record name | 2-Chloro-6-fluorotoluene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-Chloro-6-fluorotoluene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059997 | |
| Record name | 2-Chloro-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-83-4 | |
| Record name | 1-Chloro-3-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for producing 2-chloro-6-fluorotoluene?
A1: Two main synthetic methods have been explored:
- Reduction followed by the Balz-Schiemann reaction []: This approach uses iron powder to reduce 2-chloro-6-nitrotoluene to 3-chloro-2-methyloniline in a ferrous chloride solution []. Subsequently, the 3-chloro-2-methyloniline undergoes diazotization and treatment with fluoroboric acid to form a diazonium salt. This salt decomposes at 140°C to yield 2-chloro-6-fluorotoluene with a yield of approximately 68% [].
- Ammoxidation of 2-chloro-6-fluorotoluene []: This method utilizes a specialized F52 catalyst and specific reaction conditions (653 K, specific molar ratios of reactants) to convert 2-chloro-6-fluorotoluene directly to 2-chloro-6-fluorobenzonitrile with high conversion (98.99%) and good selectivity (72.20%) [].
Q2: What spectroscopic techniques have been used to characterize 2-chloro-6-fluorotoluene?
A2: Researchers have employed FTIR (Fourier-Transform Infrared), FT-Raman (Fourier-Transform Raman), and NMR (Nuclear Magnetic Resonance) spectroscopy to study the structural properties of 2-chloro-6-fluorotoluene [, ]. These techniques provide valuable information about the vibrational modes and electronic environment of the molecule, aiding in structural elucidation and confirmation.
Q3: Are there any studies investigating the potential environmental impact of 2-chloro-6-fluorotoluene?
A3: Currently, the provided research papers do not delve into the environmental impact or degradation pathways of 2-chloro-6-fluorotoluene. Further research is necessary to assess its ecotoxicological effects and explore potential mitigation strategies for responsible waste management.
Q4: Has computational chemistry been used to study 2-chloro-6-fluorotoluene?
A4: Yes, density functional theory (DFT) calculations have been employed to analyze the vibrational frequencies and optimize the geometry of 2-chloro-6-fluorotoluene []. This computational approach provides insights into the molecule's electronic structure and vibrational modes, complementing experimental spectroscopic data.
Q5: What are the potential applications of 2-chloro-6-fluorotoluene in synthetic chemistry?
A5: The research suggests that 2-chloro-6-fluorotoluene serves as a valuable precursor for synthesizing other important compounds. For instance, it can be used to produce 2-chloro-6-fluorobenzonitrile [] and 2-chloro-6-fluorobenzaldehyde []. These compounds are likely to have applications in various fields, including pharmaceuticals and materials science, due to the presence of the fluorine and chlorine atoms, which can influence a molecule's reactivity and physicochemical properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


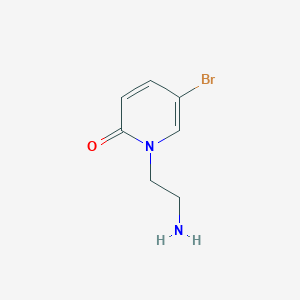

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)
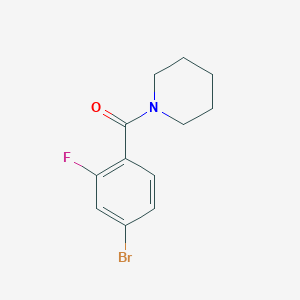
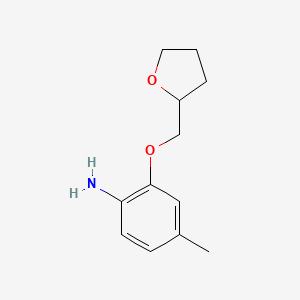
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)



